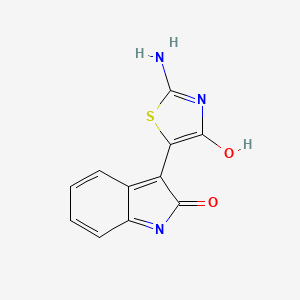
3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one is a complex organic compound that features both thiazole and indolinone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one typically involves multi-step organic reactions. One possible route could involve the condensation of an indolinone derivative with a thiazole precursor under specific conditions such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or indolinone rings.
Reduction: Reduction reactions could modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with thiazole and indolinone structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action for 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Indolinone derivatives: Often investigated for their potential as kinase inhibitors.
Uniqueness
What sets 3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one apart is its unique combination of thiazole and indolinone structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-(2-amino-4-oxo-4H-thiazol-5-ylidene)-indolin-2-one, with the CAS Number 113054-02-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H7N3O2S, with a molecular weight of approximately 245.26 g/mol. The compound features an indole core fused with a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including those related to the indole scaffold. For instance, compounds derived from 2-(indol-5-yl)thiazole were synthesized and tested for their inhibitory activities against xanthine oxidase (XO), an enzyme implicated in gout. Among these derivatives, some exhibited potent XO inhibitory activity, indicating that modifications in the thiazole moiety can enhance biological effects .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A series of new thiazole derivatives were synthesized and tested against human Pin1 (peptidyl-prolyl cis-trans isomerase), which is a promising target for cancer therapy. Some compounds showed low micromolar IC50 values, suggesting significant potential as anticancer agents .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. For instance, the presence of hydrophobic groups and electron-withdrawing substituents can enhance the potency of these compounds against specific biological targets .
Case Studies
- Leishmaniasis Treatment : A study highlighted the efficacy of hybrid phthalimido-thiazoles against Leishmania infantum, showing significant cytotoxicity against both promastigote and amastigote forms while maintaining low toxicity to mammalian cells. The compounds induced ultrastructural changes in the parasites, indicating their potential as novel antileishmaniasis agents .
- Kinase Inhibition : Research on bis-oxindoles has shown that certain modifications can lead to increased potency as kinase inhibitors. The incorporation of thiazole moieties appears to enhance the binding affinity and selectivity for disease-relevant protein kinases .
Properties
Molecular Formula |
C11H7N3O2S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
3-(2-amino-4-hydroxy-1,3-thiazol-5-yl)indol-2-one |
InChI |
InChI=1S/C11H7N3O2S/c12-11-14-10(16)8(17-11)7-5-3-1-2-4-6(5)13-9(7)15/h1-4,16H,(H2,12,14) |
InChI Key |
PEVMZPPUCLFWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















